1-(2-Bromophenyl)butane-1,3-dione
Overview
Description
1-(2-Bromophenyl)butane-1,3-dione is an organic compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butane-1,3-dione moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the bromination of phenylbutane-1,3-dione. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)butane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Substitution: Formation of substituted phenylbutane-1,3-dione derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or diols.
Scientific Research Applications
1-(2-Bromophenyl)butane-1,3-dione has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atom and carbonyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects . Additionally, its ability to undergo redox reactions may contribute to its biological activity by modulating oxidative stress pathways .
Comparison with Similar Compounds
1-(2-Chlorophenyl)butane-1,3-dione: Similar structure with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)butane-1,3-dione: Contains a fluorine atom in place of bromine.
1-(2-Iodophenyl)butane-1,3-dione: Features an iodine atom instead of bromine.
Uniqueness: 1-(2-Bromophenyl)butane-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
1-(2-bromophenyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVHUCUHNBSRJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481614 | |
Record name | 1-(2-Bromophenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57279-20-6 | |
Record name | 1-(2-Bromophenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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